5-Bromo-2,3'-bithiophene

CAS No.: 90655-32-6

Cat. No.: VC19216126

Molecular Formula: C8H5BrS2

Molecular Weight: 245.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90655-32-6 |

|---|---|

| Molecular Formula | C8H5BrS2 |

| Molecular Weight | 245.2 g/mol |

| IUPAC Name | 2-bromo-5-thiophen-3-ylthiophene |

| Standard InChI | InChI=1S/C8H5BrS2/c9-8-2-1-7(11-8)6-3-4-10-5-6/h1-5H |

| Standard InChI Key | OCALZJRZOZRFSV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CSC=C1C2=CC=C(S2)Br |

Introduction

Chemical Structure and Physicochemical Properties

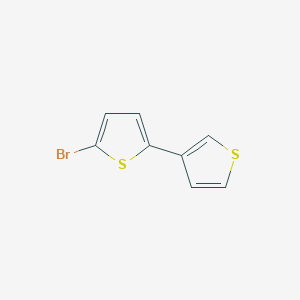

5-Bromo-2,3'-bithiophene belongs to the class of halogenated heterocycles, with the molecular formula C₈H₅BrS₂ and a molecular weight of 245.16 g/mol . Its structure consists of two thiophene rings connected at the 2- and 3'-positions, with a bromine substituent at the 5-position of the first ring (Figure 1).

Key Physical Properties (Inferred from Analogues)

The bromine atom increases molecular polarizability, enhancing intermolecular interactions in solid-state configurations. Compared to its 2,2'-isomer, the 2,3'-linkage introduces steric strain, potentially reducing crystallinity and altering optoelectronic behavior .

Synthesis and Reaction Pathways

Bromination of Bithiophene Precursors

The synthesis of brominated bithiophenes typically involves electrophilic aromatic substitution or Ullmann coupling. For example, 5-bromo-2,2'-bithiophene is synthesized via bromination of 2,2'-bithiophene using N-bromosuccinimide (NBS) in chloroform and glacial acetic acid . This method avoids radical initiators and achieves high yields (~80%) under mild conditions (room temperature) .

Hypothetical Pathway for 5-Bromo-2,3'-Bithiophene

-

Formation of 2,3'-Bithiophene:

-

Cross-coupling of 2-bromothiophene and 3-bromothiophene via Negishi or Suzuki-Miyaura coupling.

-

-

Bromination:

-

Treatment with NBS in a chloroform/acetic acid mixture to introduce bromine at the 5-position.

-

Challenges in Isomer-Specific Synthesis

The 2,3'-configuration complicates regioselective synthesis due to competing formation of 2,2' and 3,3' isomers. Catalytic systems must favor cross-coupling over homo-coupling, requiring ligands like PPh₃ or Xantphos to modulate palladium catalyst selectivity .

Electronic and Optical Properties

The electronic structure of 5-bromo-2,3'-bithiophene is influenced by:

-

Conjugation Length: The 2,3'-linkage disrupts planarization, reducing π-orbital overlap compared to 2,2'-bithiophene.

-

Electron-Withdrawing Effect: Bromine lowers the HOMO energy (-5.4 eV estimated), enhancing oxidative stability .

Comparative Optoelectronic Data

| Compound | λₘₐₓ (nm) | HOMO (eV) | LUMO (eV) |

|---|---|---|---|

| 2,2'-Bithiophene | 254 | -5.1 | -1.2 |

| 5-Bromo-2,2'-bithiophene | 268 | -5.4 | -1.5 |

| 5-Bromo-2,3'-bithiophene | ~260* | ~-5.3* | ~-1.4* |

*Estimated based on structural analogs .

Applications in Materials Science

Organic Photovoltaics (OPVs)

Brominated bithiophenes serve as electron-deficient units in donor-acceptor copolymers. For example, 5-bromo-2,2'-bithiophene derivatives yield polymers with power conversion efficiencies (PCE) >8% . The 2,3'-isomer could improve film morphology due to reduced crystallinity, mitigating charge recombination.

Organic Field-Effect Transistors (OFETs)

Bithiophene-based semiconductors exhibit hole mobilities up to 0.1 cm²/V·s. Bromine substitution enhances air stability, making 5-bromo-2,3'-bithiophene a candidate for p-type OFETs .

Sensors and Catalysis

Thiophene derivatives functionalized with bromine show promise in:

-

Heavy metal detection via chelation-enhanced fluorescence quenching.

-

Cross-coupling catalysis as halogenated intermediates in Suzuki reactions .

Future Research Directions

-

Stereoselective Synthesis: Developing catalytic systems for 2,3'-isomer selectivity.

-

Device Integration: Testing in OPV and OFET prototypes.

-

Biological Screening: Evaluating antimicrobial and anticancer efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume